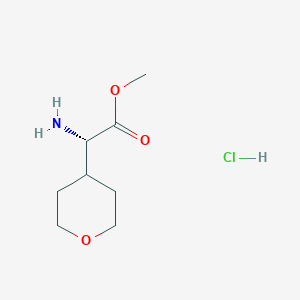

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

Overview

Description

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyran ring, an amino group, and an ester functionality, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydropyran and glycine derivatives.

Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving dihydropyran and suitable nucleophiles under acidic conditions.

Introduction of Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor using reagents like sodium cyanoborohydride.

Esterification: The ester functionality is introduced through esterification reactions using methanol and acid catalysts such as sulfuric acid.

Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production methods often involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for cyclization and esterification steps, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis to generate the carboxylic acid:

Equation :

| Conditions | Reagents | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl, H₂O, heat | Carboxylic acid formation |

| Basic hydrolysis | NaOH, aqueous | Carboxylic acid formation |

Coupling Reactions

The amino group participates in nucleophilic substitution or amidation:

Example Reaction :

| Electrophile | Conditions | Yield | Source |

|---|---|---|---|

| Chlorides (e.g., benzyl bromide) | Potassium carbonate, acetonitrile, reflux | ≤75% | |

| Carbonyl compounds | Aqueous/organic solvent, room temperature | High |

Analytical and Functional Data

| Property | Value | Method |

|---|---|---|

| Molecular formula | C₈H₁₆ClNO₃ | Mass spectrometry (MS) |

| Molecular weight | 209.67 g/mol | Calculated |

| Solubility | Very soluble in water | Log S (Ali) = -0.86 |

| Stability | Requires controlled pH | Labile under extreme conditions |

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing neurologically active drugs, including inhibitors targeting neurotransmitter pathways .

Biochemical Studies

Used in amino acid metabolism research to probe biological pathways (e.g., enzyme interactions) .

Material Science

Functions as a monomer in polymer synthesis, leveraging its amine and ester groups for cross-linking .

Scientific Research Applications

Table 1: Synthesis Yields of Amino Acid Methyl Esters

| Entry | Amino Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Glycine | (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester HCl | 95 |

| 2 | L-Alanine | L-Alanine methyl ester HCl | 92 |

| 3 | L-Tyrosine | L-Tyrosine methyl ester HCl | 93 |

| 4 | D-Aspartic Acid | D-Aspartic acid methyl ester HCl | 98 |

Biological Activities

Research indicates that compounds derived from tetrahydropyran structures exhibit significant biological activities. The (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride has been evaluated for its potential as an antitumoral agent. Studies have shown that derivatives containing the tetrahydropyran moiety can act as inhibitors of key proteins involved in cancer progression, such as CDK2, thus demonstrating their potential in cancer therapeutics .

Case Study: Antitumor Activity

In a study assessing the cytotoxic effects of various tetrahydropyran derivatives on colorectal cancer cells (HCT-116), certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency against tumor cells. The most effective compounds displayed IC50 values as low as 75 µM .

Pharmaceutical Applications

The compound's structural features make it suitable for pharmaceutical applications. Its stability as a hydrochloride salt enhances its usability in drug formulations. Moreover, the compound's ability to serve as an intermediate in the synthesis of bioactive molecules positions it as a valuable building block in medicinal chemistry .

Other Applications

Beyond pharmaceuticals, this compound can be utilized in:

- Food Industry : As a flavoring agent or food additive due to its amino acid properties.

- Biochemical Research : As a reagent in peptide synthesis and other biochemical assays.

Mechanism of Action

The mechanism of action of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring and ester functionality contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride: The enantiomer of the compound with different biological activity.

Amino acids with similar side chains: Compounds like proline or pipecolic acid derivatives.

Other tetrahydropyran derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is unique due to its combination of a chiral center, tetrahydropyran ring, and ester functionality. This combination provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanism of action

Biological Activity

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride, also referred to as amino(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride, is a compound of interest in various fields, particularly in pharmaceutical development and biochemical research. This article explores its biological activity, applications, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₈H₁₆ClNO₃

- Molecular Weight : 209.6723 g/mol

- CAS Number : 1260637-54-4

This compound is characterized by its tetrahydropyran structure, which contributes to its biological properties and potential therapeutic applications.

1. Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals that target neurological disorders. Its unique structure enhances drug efficacy and specificity, making it a valuable component in drug formulation aimed at improving solubility and bioavailability of active ingredients .

2. Biochemical Research

The compound is utilized in studies related to amino acid metabolism. It aids researchers in understanding metabolic pathways and developing therapeutic strategies for various conditions, including metabolic disorders . Additionally, its derivatives have shown promise as antibacterial and antioxidant agents, with specific 4H-pyran derivatives demonstrating significant cytotoxic activity against cancer cell lines such as HCT-116 .

3. Drug Formulation

Due to its properties, this compound is integral in formulating drug delivery systems that enhance the pharmacokinetic profiles of drugs. It improves the solubility of poorly soluble drugs, thereby increasing their bioavailability .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of derivatives related to this compound:

Mechanistic Insights

Research into the mechanisms of action for these compounds has revealed that they may inhibit critical pathways involved in cell proliferation and survival:

- CDK2 Inhibition : Some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, suggesting their potential as anticancer agents .

- Apoptotic Induction : The activation of caspase pathways has been observed in treated cancer cells, indicating that these compounds may promote apoptosis in malignant cells .

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(oxan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNZVLSJCYPDLJ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.